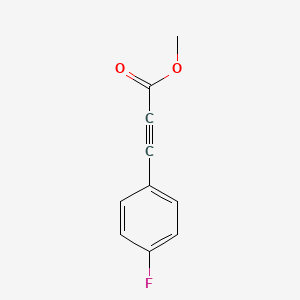

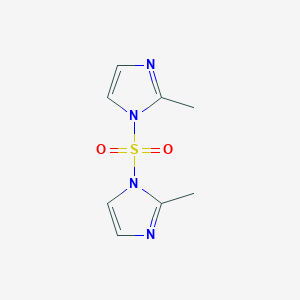

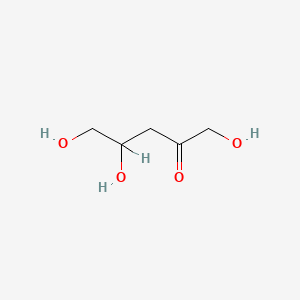

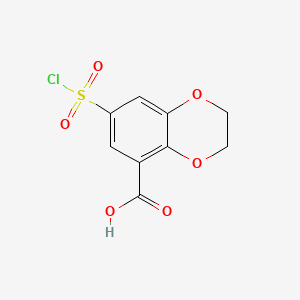

![molecular formula C11H13N B1352750 3-Phenylbicyclo[1.1.1]pentan-1-amine CAS No. 784093-32-9](/img/structure/B1352750.png)

3-Phenylbicyclo[1.1.1]pentan-1-amine

Descripción general

Descripción

3-Phenylbicyclo[1.1.1]pentan-1-amine is a compound that belongs to the class of bicyclo[1.1.1]pentanes, which are known for their utility as bioisosteres for aromatic rings, tert-butyl groups, and alkynes in medicinal chemistry. These compounds are of significant interest due to their potential applications in drug discovery and development.

Synthesis Analysis

The synthesis of 3-alkylbicyclo[1.1.1]pentan-1-amines, including 3-phenylbicyclo[1.1.1]pentan-1-amine, has been achieved through various methods. One approach involves the aminoalkylation of [1.1.1]propellane, which allows for the direct incorporation of pharmaceutically relevant amines onto the bicyclo[1.1.1]pentane scaffold under mild reaction conditions . Another method employs radical fluorination to synthesize 3-fluorobicyclo[1.1.1]pentan-1-amine, which can be a stepping stone towards the synthesis of phenyl-substituted analogs . Additionally, a scalable route has been developed from 1-azido-3-iodobicyclo[1.1.1]pentane, providing a flexible alternative for synthesizing this compound .

Molecular Structure Analysis

The molecular structure of 3-phenylbicyclo[1.1.1]pentan-1-amine is characterized by a highly strained bicyclic framework, which imparts unique chemical and physical properties. The synthesis of enantioenriched α-chiral bicyclo[1.1.1]pentanes has been reported, highlighting the challenges and advancements in creating stereogenic centers adjacent to the bicyclic core .

Chemical Reactions Analysis

Bicyclo[1.1.1]pentan-1-amines can undergo various chemical transformations. For instance, they can be converted to polysubstituted bicyclo[3.1.1]heptan-1-amines through a photochemical formal (4 + 2)-cycloaddition of an intermediate imine diradical . This transformation exemplifies the reactivity of the bicyclo[1.1.1]pentane skeleton and its potential to generate complex, sp3-rich primary amine building blocks.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-phenylbicyclo[1.1.1]pentan-1-amine are influenced by the bicyclo[1.1.1]pentane core. The BCP motif has been used to improve the physicochemical properties of drug candidates, such as increasing metabolic stability and reducing lipophilicity . The synthesis of novel unsymmetrically bridgehead-substituted phenylselenobicyclo[1.1.1]pentanes also demonstrates the versatility of the BCP core in generating compounds with potential biological activity .

Aplicaciones Científicas De Investigación

Novel Synthetic Methods

Researchers have developed innovative synthetic methods to access 3-alkylbicyclo[1.1.1]pentan-1-amines, highlighting the significance of 3-Phenylbicyclo[1.1.1]pentan-1-amine as a valuable building block in organic synthesis. The methods utilize [1.1.1]propellane as a precursor, employing sequential addition of magnesium amides and alkyl electrophiles under mild conditions. This approach facilitates the incorporation of pharmaceutically relevant amines, streamlining the synthesis of important bicyclo[1.1.1]pentan-1-amine derivatives (Hughes et al., 2019).

Medicinal Chemistry Applications

From a medicinal chemistry perspective, the compound has served as a crucial moiety, providing a unique and versatile intermediate for further chemical transformations. The development of scalable synthetic routes to this amine has been a focus, with the reduction of 1-azido-3-iodobicyclo[1.1.1]pentane offering a flexible and scalable approach to this target, underscoring its utility in drug discovery and development (Goh et al., 2014).

Radical Carboamination

The radical multicomponent carboamination of [1.1.1]propellane has been developed as an efficient method for synthesizing multifunctionalized Bicyclo[1.1.1]pentane (BCP) derivatives, including 3-substituted BCP-amines. This method, supported by density functional theory calculations, features mild conditions and gram-scale synthetic capability, opening up new avenues for the synthesis of drug-like molecules with enhanced properties (Kanazawa et al., 2017).

Peptide Incorporation

The efficient synthesis of 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid derivatives and their incorporation into peptides have been demonstrated, showcasing the potential of 3-Phenylbicyclo[1.1.1]pentan-1-amine in peptide chemistry. This work highlights the compound's role as a rigid analogue of γ-aminobutyric acid, enabling the design of novel peptides with potentially unique biological activities (Pätzel et al., 2004).

Fluorination Techniques

An expedient synthesis of 3-fluorobicyclo[1.1.1]pentan-1-amine via radical fluorination has been explored, contributing to the expansion of novel chemical space in medicinal chemistry. This work emphasizes the importance of developing new synthetic access to interesting building blocks for drug discovery (Goh & Adsool, 2015).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-phenylbicyclo[1.1.1]pentan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N/c12-11-6-10(7-11,8-11)9-4-2-1-3-5-9/h1-5H,6-8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCBHYVJNMCHXQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC1(C2)N)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Phenylbicyclo[1.1.1]pentan-1-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.